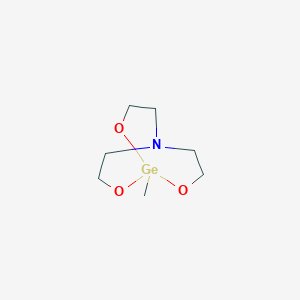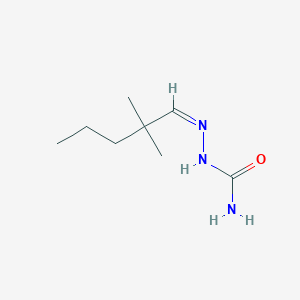![molecular formula C12H10N2 B094293 Pyridine, 2-[2-(3-pyridinyl)ethenyl]- CAS No. 17755-52-1](/img/structure/B94293.png)
Pyridine, 2-[2-(3-pyridinyl)ethenyl]-
説明
Synthesis Analysis
The synthesis of various pyridine derivatives has been explored in several studies. For instance, bifunctional 2-(diphenylphosphino)pyridine N,P-dioxides were prepared by oxidation of the corresponding P-oxides, demonstrating a method for creating ligands with potential coordination chemistry applications . Another study reported the synthesis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate, providing detailed structural and spectroscopic elucidation . Additionally, the synthesis of 3-ethenylpyrazolo[1,5-a]pyridines was achieved through the thermolysis of 2-allylidene-1,2-dihydropyridines, indicating a route for creating pyrazolopyridine derivatives .
Molecular Structure Analysis
The molecular structures of synthesized pyridine derivatives have been determined using various techniques. Single-crystal X-ray diffraction analyses were used to reveal the crystal and molecular structures of uranium complexes with 2-(diphenylphosphino)pyridine N,P-dioxides . Similarly, the structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate was elucidated using single-crystal X-ray diffraction, supported by quantum chemical calculations . The crystal structures of organic-inorganic hybrid materials containing 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cations were also determined, showcasing the formation of a three-dimensional network .
Chemical Reactions Analysis
Several studies have investigated the chemical behavior of pyridine derivatives. For example, 2-[2-(2-Pyrrolyl)ethenyl]pyridine undergoes intramolecular hydrogen atom transfer upon irradiation, influenced by intramolecular hydrogen bonding and solvent effects . Pyridines have been shown to react with acylacetylenes and water to yield 5-[(Z)-acylethenyl]amino-2,4-pentadienals in a stereoselective manner . The Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde resulted in the formation of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. Infrared and NMR spectroscopy were used to characterize the ligands in the study of uranium complexes . The novel chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine was analyzed using IR-spectroscopy, UV-spectroscopy, and mass spectrometry, revealing solvatochromic effects and the formation of H-aggregates in polar protic solvents . The organic-inorganic hybrid compounds were characterized by FT-IR spectroscopy and thermogravimetric analysis, indicating their stability and potential for hydrogen-bonding interactions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263077 | |
| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene | |
CAS RN |
13362-75-9, 17755-52-1 | |
| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-2-(2-(3-Pyridyl)vinyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Pyridyl)-2(3-pyridly)ethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)